3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one
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Overview
Description
3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features a brominated phenyl group, an amino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one
- 3-[(4-Fluorophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one
- 3-[(4-Methylphenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one
Uniqueness
The presence of the bromine atom in 3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can significantly influence the compound’s reactivity and interactions .
Properties
Molecular Formula |
C14H14BrNO2 |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
3-(4-bromoanilino)-1-(5-methylfuran-2-yl)propan-1-one |
InChI |
InChI=1S/C14H14BrNO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3 |
InChI Key |
RKGNSHZNUQVICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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